2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazol ist eine borhaltige heterocyclische Verbindung. Sie zeichnet sich durch das Vorhandensein eines Indazol-Kerns aus, der mit einer Boronsäureestergruppe substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazol beinhaltet typischerweise die Reaktion von 2,6-Dimethylindazol mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators. Die Reaktion wird üblicherweise unter einer inerten Atmosphäre, wie Stickstoff oder Argon, durchgeführt, um Oxidation zu verhindern. Die Reaktionsbedingungen umfassen häufig das Erhitzen des Gemisches auf einen Temperaturbereich von 80-100 °C für mehrere Stunden, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus wird die Reinigung des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie erreicht.

Analyse Chemischer Reaktionen

Reaktionstypen

2,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Boronsäureestergruppe kann oxidiert werden, um Boronsäuren zu bilden.

Reduktion: Der Indazol-Kern kann unter bestimmten Bedingungen reduziert werden.

Substitution: Die Boronsäureestergruppe kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Arylhalogenide.

Hauptprodukte, die gebildet werden

Oxidation: Boronsäuren.

Reduktion: Reduzierte Indazolderivate.

Substitution: Biarylverbindungen durch Suzuki-Miyaura-Kupplung.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung von Biarylverbindungen.

Biologie: Untersucht auf sein Potenzial als Ligand in biologischen Assays.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich Antikrebs- und entzündungshemmender Aktivitäten.

Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien und Katalysatoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazol beinhaltet seine Interaktion mit molekularen Zielstrukturen über seine Boronsäureestergruppe. Diese Gruppe kann reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden, was sie für verschiedene chemische und biologische Prozesse nützlich macht. Der Indazol-Kern kann auch mit bestimmten Enzymen und Rezeptoren interagieren und deren Aktivität modulieren, was zu potenziellen therapeutischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The indazole core can also interact with specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

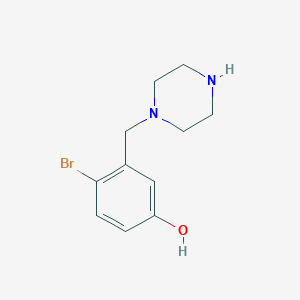

Ähnliche Verbindungen

2,6-Dimethylindazol: Fehlt die Boronsäureestergruppe, wodurch es in Kreuzkupplungsreaktionen weniger vielseitig einsetzbar ist.

5-Brom-2,6-dimethylindazol: Enthält ein Bromatom anstelle der Boronsäureestergruppe, was zu unterschiedlicher Reaktivität führt.

2,6-Dimethyl-5-phenylindazol: Substituiert mit einer Phenylgruppe, die seine chemischen Eigenschaften und Anwendungen beeinflusst.

Einzigartigkeit

2,6-Dimethyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazol ist aufgrund seiner Boronsäureestergruppe einzigartig, die seine Reaktivität und Vielseitigkeit in der organischen Synthese erhöht. Dies macht es zu einer wertvollen Verbindung für die Entwicklung neuer Materialien, Pharmazeutika und Katalysatoren.

Eigenschaften

CAS-Nummer |

1310383-44-8 |

|---|---|

Molekularformel |

C15H21BN2O2 |

Molekulargewicht |

272.15 g/mol |

IUPAC-Name |

2,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-18(6)17-13)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |

InChI-Schlüssel |

HZIWNYXGDWQSFY-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)

![N6-([6-Aminohexyl]carbamoylmethyl)adenosine 5'-triphosphate lithium salt](/img/structure/B12074493.png)

![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)